7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde
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Overview
Description
7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C11H12O It is a derivative of indene, a bicyclic hydrocarbon, and contains an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-2,3-dihydro-1H-indene.
Oxidation: The methyl group at the 5-position is oxidized to form the corresponding aldehyde. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or manganese dioxide (MnO).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: PCC, MnO
Reduction: NaBH, LiAlH
Substitution: Various nucleophiles under acidic or basic conditions
Major Products
Oxidation: 7-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
Reduction: 7-methyl-2,3-dihydro-1H-indene-5-methanol
Scientific Research Applications
7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition or oxidation-reduction reactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-methyl-2,3-dihydro-1H-indene: Lacks the aldehyde functional group.
2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but without the methyl group at the 7-position.
5-methyl-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but with the methyl group at a different position.
Properties
CAS No. |
935853-25-1 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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